DL-Dopa-d6

Descripción

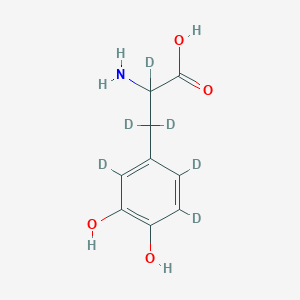

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H11NO4 |

|---|---|

Peso molecular |

203.22 g/mol |

Nombre IUPAC |

2-amino-2,3,3-trideuterio-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/i1D,2D,3D2,4D,6D |

Clave InChI |

WTDRDQBEARUVNC-CBZPKOHTSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])(C(=O)O)N)[2H])O)O)[2H] |

SMILES canónico |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O |

Origen del producto |

United States |

Foundational & Exploratory

DL-Dopa-d6: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of DL-Dopa-d6, a deuterated form of the amino acid DL-Dopa. Synthesized for use by researchers, scientists, and drug development professionals, this document outlines its chemical properties, applications, and detailed experimental protocols for its use as an internal standard in quantitative analysis.

Introduction to this compound

This compound is a stable isotope-labeled version of DL-Dopa (3,4-dihydroxy-DL-phenylalanine), a racemic mixture of D-Dopa and L-Dopa. The L-isomer, L-Dopa (Levodopa), is a cornerstone in the treatment of Parkinson's disease, as it is a precursor to the neurotransmitter dopamine and can cross the blood-brain barrier.[1][2] this compound is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry- and nuclear magnetic resonance-based methods, to ensure the accurate quantification of Dopa and its metabolites in biological matrices.[3] The inclusion of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from its endogenous, non-deuterated counterpart without significantly altering its chemical behavior.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. Data for the non-deuterated form, DL-Dopa, is also provided for comparison.

| Property | This compound | DL-Dopa |

| Molecular Formula | C₉H₅D₆NO₄ | C H₁₁NO₄ |

| Molecular Weight | 203.22 g/mol [4] | 197.19 g/mol [5] |

| Appearance | White to off-white solid | White solid[1] |

| Isotopic Purity | ≥99 atom % D | Not Applicable |

| Chemical Purity | Typically ≥98% | Typically ≥98% |

| Melting Point | Not explicitly reported, expected to be similar to DL-Dopa | 270-272 °C[1] |

| Solubility | Sparingly soluble in water. Soluble in DMSO (3 mg/mL for DL-Dopa). | 3.6 mg/mL in water[1] |

| pKa (acidic) | Not explicitly reported, expected to be similar to DL-Dopa | 2.21[1] |

| Storage | 2-8°C, protect from light | Room temperature |

Applications in Research

The primary application of this compound is as an internal standard for the precise quantification of L-Dopa, D-Dopa, and their metabolites (e.g., dopamine, 3-O-methyldopa) in various biological samples, such as plasma, serum, and tissue homogenates.[3] This is of particular importance in:

-

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion of L-Dopa-based therapeutics.[6]

-

Therapeutic Drug Monitoring: To personalize L-Dopa dosage for Parkinson's disease patients and optimize therapeutic outcomes.[7]

-

Metabolomics Research: To study the metabolic pathways of Dopa and its role in neurological and other biological processes.[8]

-

Clinical Diagnostics: For the accurate measurement of Dopa levels as potential biomarkers for certain diseases.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the results.[7]

Experimental Protocols

Quantification of L-Dopa in Human Plasma using LC-MS/MS

This protocol provides a general framework for the quantification of L-Dopa in human plasma using this compound as an internal standard.

4.1.1. Materials and Reagents

-

This compound (internal standard)

-

L-Dopa (analytical standard)

-

Human plasma (drug-free)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Perchloric acid

-

Ultrapure water

4.1.2. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature.

-

To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.[9]

-

Vortex for 10 seconds.

-

Add 240 µL of 0.4 M perchloric acid to precipitate proteins.[9]

-

Vortex vigorously for 1 minute.[9]

-

Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C.[9]

-

Transfer the supernatant to a clean tube.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

References

- 1. benchchem.com [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. DL-Dopa | C9H11NO4 | CID 836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decrease in Liver Aromatic L-Amino-Acid Decarboxylase Produced by Chronic Administration of L-Dopa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

The Synthesis and Isotopic Purity of DL-Dopa-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of DL-Dopa-d6, a deuterated isotopologue of DL-Dopa, and the critical analytical methodologies for determining its isotopic purity. The incorporation of deuterium into drug molecules is a strategic approach in drug discovery to modulate pharmacokinetic and metabolic profiles.[1] Ensuring the precise isotopic enrichment and purity of these deuterated compounds is paramount for reproducible pharmacological studies and regulatory compliance.[2][3]

Synthesis of this compound

The synthesis of this compound typically involves the introduction of deuterium atoms into the DL-Dopa molecule through isotopic exchange reactions. A common and effective method is acid-catalyzed hydrogen-deuterium exchange.[4]

Experimental Protocol: Acid-Catalyzed Deuterium Exchange

This protocol describes a general procedure for the synthesis of this compound via acid-catalyzed exchange with deuterium oxide (D₂O).

Materials:

-

DL-Dopa

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Methanol (MeOH)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

pH meter

-

Filtration apparatus

-

Lyophilizer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve DL-Dopa in an excess of deuterium oxide.

-

Acidification: Carefully add deuterated hydrochloric acid to the solution to catalyze the exchange reaction. The acidic environment facilitates the exchange of protons on the aromatic ring and other exchangeable positions with deuterium from the solvent.

-

Heating and Reflux: The reaction mixture is heated to reflux and stirred for an extended period (e.g., 24-48 hours) to ensure maximum isotopic exchange. The progress of the reaction can be monitored by taking small aliquots and analyzing them via ¹H NMR to observe the disappearance of proton signals at the targeted positions.

-

Neutralization and Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The pH is carefully adjusted to the isoelectric point of Dopa (around pH 5.5) using a solution of anhydrous sodium carbonate in D₂O to precipitate the deuterated DL-Dopa.

-

Isolation and Washing: The precipitated this compound is collected by filtration. The solid is then washed with cold D₂O and subsequently with a minimal amount of cold methanol to remove any remaining impurities.

-

Drying: The final product is dried under vacuum or lyophilized to yield this compound as a solid.

Isotopic Purity and Enrichment Analysis

The determination of isotopic purity is a critical step to characterize the synthesized this compound.[2] It is essential to distinguish between isotopic enrichment , which refers to the percentage of deuterium at a specific labeled position, and species abundance , which is the percentage of the total molecular population with a specific isotopic composition.[2] The primary techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3][5]

Quantitative Data Summary

The following tables summarize hypothetical but representative data for a typical batch of synthesized this compound.

| Parameter | Value | Method |

| Chemical Purity | >98% | HPLC |

| Isotopic Enrichment | >99 atom % D | ¹H NMR |

| Isotopic Purity (d6) | >98% | MS |

| Isotopologue Distribution | Relative Abundance (%) |

| d6 | 98.5 |

| d5 | 1.2 |

| d4 | 0.2 |

| d3 and lower | <0.1 |

Experimental Protocol: Isotopic Purity Determination by Mass Spectrometry

Instrumentation:

Procedure:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., 0.1% formic acid in water). A series of dilutions are made to fall within the linear range of the instrument.

-

LC-MS Analysis: The sample is injected into the LC-MS system. A suitable chromatographic method is used to separate this compound from any potential impurities.

-

Mass Spectrometry: The mass spectrometer is operated in full scan mode to detect the molecular ions of the different isotopologues of DL-Dopa.

-

Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0 to d6). The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak. The isotopic purity is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.

Experimental Protocol: Isotopic Enrichment Determination by ¹H NMR

Instrumentation:

-

High-field Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O with a known internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt).

-

¹H NMR Acquisition: A quantitative ¹H NMR spectrum is acquired.

-

Data Analysis: The signals corresponding to the residual protons at the deuterated positions are integrated. The isotopic enrichment is calculated by comparing the integral of the residual proton signals to the integral of a non-deuterated position or the internal standard.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the synthesis and analysis of this compound, the following diagrams are provided.

Caption: General workflow for the synthesis and analysis of this compound.

Caption: Simplified reaction pathway for the synthesis of this compound.

Caption: Logical workflow for determining the isotopic purity and enrichment of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. research.rug.nl [research.rug.nl]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of DL-Dopa-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of DL-Dopa-d6, a deuterated isotopologue of DL-Dopa. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. The information is presented in a structured format, including detailed experimental protocols and visual representations of key pathways and workflows.

Introduction

DL-Dopa, a racemic mixture of L-Dopa and D-Dopa, is a crucial amino acid derivative. The L-isomer, L-Dopa, is the metabolic precursor to dopamine and a primary treatment for Parkinson's disease.[1] this compound is a stable, deuterated form of DL-Dopa, which is invaluable in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. The substitution of hydrogen with deuterium atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule, making it an ideal tracer.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, with comparative data for the non-deuterated DL-Dopa.

| Property | This compound | DL-Dopa |

| Molecular Formula | C₉H₅D₆NO₄ | C₉H₁₁NO₄ |

| Molecular Weight | 203.22 g/mol [2] | 197.19 g/mol [1] |

| Appearance | White to off-white solid | White to off-white crystalline powder[3] |

| Melting Point | Not explicitly reported; expected to be similar to DL-Dopa | 270-272 °C (decomposes)[4][5] |

| Solubility | ||

| Water | Sparingly soluble[6][7] | 3.6 mg/mL[1] |

| DMSO | Soluble[7][8] | 3 mg/mL[8] |

| Ethanol | Practically insoluble | Practically insoluble[3] |

| Dilute HCl | Soluble | Soluble[3] |

| Formic Acid | Soluble | Soluble[3] |

| pKa (acidic) | Not explicitly reported; expected to be similar to DL-Dopa | 2.21[1] |

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the characterization and analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through methods analogous to those used for other deuterated amino acids. A common approach involves the acid-catalyzed isotopic exchange of the non-deuterated compound.

Objective: To synthesize this compound from DL-Dopa through deuterium exchange.

Materials:

-

DL-Dopa

-

Deuterium oxide (D₂O)

-

Deuterated hydrochloric acid (DCl)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve DL-Dopa in a solution of DCl in D₂O in a round-bottom flask.

-

Attach a reflux condenser and heat the mixture under reflux with stirring for a specified period to allow for hydrogen-deuterium exchange at the desired positions.

-

Monitor the reaction progress by taking small aliquots and analyzing them using ¹H NMR to observe the disappearance of proton signals at the exchangeable sites.

-

Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., D₂O/ethanol-d6).

-

Dry the purified this compound product under vacuum over anhydrous sodium sulfate.

-

Confirm the identity and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of a this compound sample using a stability-indicating HPLC method.[9]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

Water (HPLC grade)

Chromatographic Conditions:

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 2.5 with orthophosphoric acid) and methanol (e.g., 95:5 v/v).[11]

-

Flow Rate: 1.0 mL/min[11]

-

Column Temperature: Ambient

-

Detection Wavelength: 280 nm[10]

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard. The percentage purity is calculated using the formula: (Area of sample / Area of standard) * (Concentration of standard / Concentration of sample) * 100

Structural Elucidation by NMR Spectroscopy

Objective: To confirm the structure and isotopic labeling of this compound using ¹H and ¹³C NMR spectroscopy.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).

¹H NMR Analysis:

-

Acquire the ¹H NMR spectrum.

-

Expected Spectrum: The spectrum of this compound is expected to show a significant reduction or absence of signals corresponding to the protons that have been replaced by deuterium. The remaining proton signals will be observed at their characteristic chemical shifts.

¹³C NMR Analysis:

-

Acquire the ¹³C NMR spectrum.

-

Expected Spectrum: The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The carbons attached to deuterium may show a characteristic triplet splitting pattern due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated compound.

Molecular Weight Confirmation by Mass Spectrometry

Objective: To confirm the molecular weight and isotopic enrichment of this compound.

Instrumentation:

-

Mass spectrometer (e.g., LC-MS/MS or high-resolution mass spectrometer)

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., a mixture of water and methanol with a small amount of formic acid for electrospray ionization).

Procedure:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in a positive or negative ionization mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The m/z value of this peak should correspond to the calculated molecular weight of this compound (203.22). The isotopic distribution of the molecular ion peak can be used to assess the degree of deuteration.

Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions.[12]

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Incubate solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60 °C).[12]

-

Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).[12]

-

Thermal Stress: Store the solid compound at an elevated temperature (e.g., 80 °C).[12]

-

Photostability: Expose a solution of this compound to a controlled light source according to ICH guidelines.[13]

Analysis:

-

At specified time intervals, analyze the stressed samples using a stability-indicating HPLC method (as described in section 3.2) to quantify the amount of remaining this compound and detect any degradation products.

H/D Back-Exchange Stability:

-

Incubate a solution of this compound in a protic solvent (e.g., phosphate-buffered saline, pH 7.4) at 37 °C.[12]

-

At various time points, analyze the samples by LC-MS to monitor for any decrease in the mass corresponding to the deuterated compound and an increase in the mass of the non-deuterated or partially deuterated forms.[12]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of L-Dopa

L-Dopa is a precursor to several important catecholamine neurotransmitters. The major metabolic pathways are illustrated below.

Caption: Major metabolic pathway of L-Dopa to catecholamines.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a this compound sample.

Caption: Workflow for HPLC-based purity determination of this compound.

Conclusion

This compound is a critical tool for researchers in various scientific disciplines. This guide has provided a detailed overview of its physical and chemical properties, along with robust experimental protocols for its synthesis, characterization, and analysis. The provided diagrams offer a clear visual representation of its metabolic context and analytical workflows. By adhering to these methodologies, researchers can ensure the accurate and reliable use of this compound in their studies.

References

- 1. DL-Dopa | C9H11NO4 | CID 836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Levodopa - LKT Labs [lktlabs.com]

- 4. DL-Dopa | CAS#:63-84-3 | Chemsrc [chemsrc.com]

- 5. DL-DOPA CAS#: 63-84-3 [amp.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L-DOPA-d6 (Levodopa-d6; 3,4-Dihydroxyphenylalanine-d6) | 稳定同位素 | CAS 713140-75-1 | 美国InvivoChem [invivochem.cn]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new validated HPLC method for the determination of levodopa: Application to study the impact of ketogenic diet on the pharmacokinetics of levodopa in Parkinson's participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. ema.europa.eu [ema.europa.eu]

DL-Dopa-d6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the isotopically labeled compound DL-Dopa-d6, a crucial tool in neuroscience research and pharmaceutical development. This document outlines its chemical properties, analytical methodologies, and applications in studying the dopamine metabolic pathway.

Core Data Presentation

The following table summarizes the key quantitative data for this compound and its unlabeled counterpart, DL-Dopa.

| Property | This compound | DL-Dopa (unlabeled) |

| CAS Number | Not explicitly available for this compound, but the L-isomer (L-Dopa-2,5,6,α,β,β-d6) is 713140-75-1[1] | 63-84-3 |

| Molecular Weight | ~203.22 g/mol | 197.19 g/mol |

| Molecular Formula | C₉H₅D₆NO₄ | C₉H₁₁NO₄ |

| Isotopic Purity | For the related L-Dopa-2,5,6,alpha,beta,beta-d6, the isotopic enrichment is 99 atom % D[1]. | Not Applicable |

| Solubility | In 0.1 M HCl: 20 mg/mL (with sonication, warming, and pH adjustment to 2)[2]. In H₂O: 1 mg/mL (requires sonication)[2]. In DMSO: 3 mg/mL[3]. | Slightly soluble in water. Freely soluble in dilute hydrochloric and formic acids. Practically insoluble in ethanol, benzene, chloroform, and ethyl acetate[4]. |

| Storage Conditions | Store at -80°C for up to 6 months or at -20°C for up to 1 month[2]. | Stable, but light and air sensitive. Should be stored in the dark under an inert atmosphere[4]. |

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses and as a tracer to investigate the metabolic fate of DOPA.

Quantification of DOPA using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a method for the quantification of L-Dopa in biological matrices and is applicable for the use of this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add a known concentration of this compound solution.

-

Add 300 µL of a protein precipitating agent (e.g., ice-cold acetonitrile or methanol).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A gradient elution is employed, starting with a low percentage of mobile phase B, gradually increasing to elute the analytes.

-

Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.

-

MRM Transitions:

-

DL-Dopa (unlabeled): The precursor ion [M+H]⁺ is m/z 198. A common product ion resulting from the loss of the carboxyl group is m/z 152[5].

-

This compound (internal standard): The precursor ion [M+H]⁺ will be m/z 204. The corresponding product ion will also be shifted by 6 Da.

-

-

Data Analysis: The concentration of endogenous DL-Dopa is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this to a standard curve.

-

Signaling Pathways and Applications

DL-Dopa is the metabolic precursor to the neurotransmitter dopamine. The administration of isotopically labeled DOPA, such as this compound, allows researchers to trace its conversion to dopamine and subsequent catabolism, providing insights into the dynamics of the dopaminergic system.

Dopamine Metabolic Pathway

The primary metabolic pathway involving DL-Dopa is its conversion to dopamine, catalyzed by the enzyme DOPA decarboxylase (DDC)[6]. This process is central to the function of dopaminergic neurons. This compound can be used as a tracer to study this pathway in various experimental models, from cell cultures to in vivo studies. By measuring the appearance of deuterated dopamine and its metabolites, researchers can quantify the rate of synthesis and turnover of dopamine under different physiological and pathological conditions.

Caption: Metabolic pathway of this compound to its downstream metabolites.

Experimental Workflow for Metabolic Tracing

The following outlines a general workflow for using this compound to trace dopamine metabolism.

Caption: A generalized workflow for metabolic studies using this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability of Deuterium-Labeled DOPA

Introduction

Levodopa (L-DOPA) remains the gold-standard therapy for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons.[1] As a dopamine precursor, L-DOPA can cross the blood-brain barrier and be converted into dopamine, thereby alleviating motor symptoms.[2][3] However, L-DOPA therapy is associated with challenges, including a short half-life and the development of motor complications with long-term use.[4] A significant portion of L-DOPA is metabolized peripherally before reaching the brain, necessitating co-administration with inhibitors like carbidopa.[1][3]

Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a promising strategy to improve the pharmacokinetic profiles of drugs.[5][6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond—a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[7][8] This guide provides a detailed examination of the stability of deuterium-labeled L-DOPA, focusing on its enhanced metabolic profile, the underlying scientific principles, and the experimental data that substantiates its therapeutic potential.

The Deuterium Kinetic Isotope Effect (KIE)

The primary rationale for developing deuterated L-DOPA lies in the kinetic isotope effect. The greater mass of deuterium compared to hydrogen results in a lower vibrational frequency for the C-D bond, increasing the energy required to break it.[8] When the cleavage of a C-H bond is the rate-limiting step in an enzymatic reaction, substituting hydrogen with deuterium can significantly slow down the reaction rate.[8] This modification can lead to a longer drug half-life, increased exposure to the active compound, and potentially a more favorable dosing regimen and safety profile without altering the drug's mechanism of action.[6][7][9] For L-DOPA, deuteration is specifically designed to slow the metabolic breakdown of its product, dopamine, thereby prolonging its action in the brain.[4]

Metabolic Stability of Deuterated L-DOPA

The key advantage of deuterating L-DOPA is not in altering the stability of the parent L-DOPA molecule itself, but rather in enhancing the metabolic stability of the dopamine that is formed from it.[4][10][11] A specific deuterated version, SD-1077, has deuterium substitutions at the α- and β-carbon positions of the L-DOPA molecule.[4] Once SD-1077 is converted to deuterated dopamine, the C-D bonds at these positions are more resistant to enzymatic breakdown by monoamine oxidase (MAO), a primary enzyme responsible for dopamine catabolism.[4][9]

Pharmacokinetic Data

A clinical study in healthy volunteers compared the pharmacokinetics of a single oral dose of 150 mg SD-1077 with 150 mg L-DOPA, both administered with carbidopa (CD). The results demonstrated that while the peripheral exposure to the parent drug was similar, the systemic exposure to dopamine was significantly increased following the administration of deuterated L-DOPA.[4][12]

Table 1: Comparative Pharmacokinetics of L-DOPA and SD-1077 (Deuterated L-DOPA) Data from a single-dose crossover study in healthy volunteers (n=16) receiving 150 mg of either L-DOPA or SD-1077, co-administered with 37.5 mg carbidopa.[4][12][13]

| Parameter | L-DOPA/CD | SD-1077/CD | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | 1650 | 1460 | 88.4 (75.9–103.1) |

| AUC0–t (ng·h/mL) | 3580 | 3210 | 89.5 (84.1–95.3) |

| AUC0–inf (ng·h/mL) | 3620 | 3240 | 89.6 (84.2–95.4) |

Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve.

The data in Table 1 shows that the plasma concentrations of the parent drug, whether deuterated or not, were comparable. However, the impact of deuteration becomes evident when examining the resulting dopamine and its metabolites.

Table 2: Comparative Pharmacokinetics of Dopamine and its Metabolites Data from the same study as Table 1.[4][12][13]

| Analyte | Parameter | L-DOPA/CD | SD-1077/CD | Geometric Mean Ratio (90% CI) | P-value |

| Dopamine | Cmax (pg/mL) | 277 | 499 | 180 (145–224) | 0.0005 |

| AUC0–t (pg·h/mL) | 487 | 1000 | 206 (168–252) | <0.0001 | |

| DOPAC | Ratio DOPAC/DA | - | - | Reduced | - |

| 3-MT | Cmax (pg/mL) | 276 | 366 | 133 (114-156) | 0.0077 |

| AUC0–t (pg·h/mL) | 1140 | 1890 | 166 (142-193) | <0.0001 | |

| 3-OMD | Cmax (ng/mL) | 111 | 132 | 119 (115-123) | <0.0001 |

| AUC0–t (ng·h/mL) | 1860 | 2440 | 131 (127-136) | <0.0001 |

DOPAC: 3,4-Dihydroxyphenylacetic acid (a MAO metabolite); 3-MT: 3-Methoxytyramine (a COMT metabolite); 3-OMD: 3-O-methyldopa (a COMT metabolite of L-DOPA).

The results clearly show a significant increase in systemic exposure to dopamine (approximately 2-fold higher AUC) after administration of SD-1077.[4][12] This is accompanied by a reduction in the ratio of DOPAC to dopamine, confirming a slower metabolic breakdown of dopamine by MAO.[4] Concurrently, the levels of metabolites from the alternative COMT pathway (3-MT and 3-OMD) were increased, suggesting a metabolic shift away from the slowed MAO pathway.[12]

Metabolic Pathway Visualization

The following diagram illustrates the metabolic pathways of L-DOPA and highlights the step impacted by deuteration.

Chemical Stability of Deuterated DOPA

L-DOPA is known to be chemically unstable, particularly in aqueous solutions where it can undergo autoxidation.[14][15][16] This degradation can be mitigated by using acidic conditions for extraction and storage.[17] While the primary focus of deuterated L-DOPA development has been on metabolic stability, the fundamental principle of the stronger C-D bond suggests a potential for enhanced chemical stability as well. However, direct comparative studies on the chemical stability (e.g., degradation rates in solution under various conditions) of deuterated versus non-deuterated L-DOPA are not extensively detailed in the available literature. The main therapeutic benefit remains rooted in its altered metabolic fate in vivo.

Experimental Protocols

Protocol: Clinical Pharmacokinetic Study

This protocol is a summary of the methodology used to generate the data in Tables 1 and 2.[4][12]

-

Study Design: A double-blind, two-period, crossover study in healthy volunteers (n=16).

-

Treatment Arms:

-

Test Product: Single oral dose of 150 mg SD-1077 + 37.5 mg carbidopa.

-

Reference Product: Single oral dose of 150 mg L-DOPA + 37.5 mg carbidopa.

-

-

Blood Sampling: Venous blood samples were collected at pre-dose and at multiple time points post-dose.

-

Sample Processing: Plasma was separated by centrifugation and stabilized to prevent degradation of analytes.[14]

-

Bioanalysis: Plasma concentrations of L-DOPA, SD-1077, dopamine, and their major metabolites were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

-

Pharmacokinetic Analysis: PK parameters including Cmax, AUC0–t, and AUC0–inf were calculated using noncompartmental analysis.

-

Statistical Analysis: Geometric least squares mean ratios and 90% confidence intervals were calculated to compare the test and reference products.

Protocol: General Chemical Stability Assessment (HPLC-UV)

This protocol describes a general method for evaluating the chemical stability of L-DOPA in a formulation or solution.[15][17][18]

-

Solution Preparation: Prepare a stock solution of L-DOPA or deuterated L-DOPA in a relevant solvent (e.g., 0.1 M HCl to ensure initial stability).[17]

-

Forced Degradation: Subject aliquots of the solution to stress conditions (e.g., elevated temperature, exposure to light, different pH buffers, oxidative stress with H₂O₂).

-

Time-Point Sampling: Collect samples at various time intervals from each stress condition.

-

Chromatographic Analysis:

-

System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Stationary Phase: C18 column (e.g., 250 × 4.6 mm, 5 μm particle size).[17]

-

Mobile Phase: An acidic aqueous buffer, often with a small percentage of organic modifier like methanol or acetonitrile, run under isocratic or gradient conditions.[17][18]

-

-

Quantification: The concentration of the parent compound remaining at each time point is determined by measuring the peak area from the HPLC chromatogram against a standard curve.

-

Data Analysis: Plot the percentage of the parent compound remaining versus time to determine the degradation rate and half-life under each condition.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for a stability study.

Conclusion

Deuterium labeling of L-DOPA represents a sophisticated and effective application of the kinetic isotope effect to improve therapeutic outcomes. The primary stability enhancement is metabolic, not chemical. Specifically, deuterated L-DOPA (SD-1077) leads to the formation of deuterated dopamine, which exhibits significantly slower degradation by the MAO enzyme.[4] This results in a twofold increase in systemic dopamine exposure compared to standard L-DOPA, without altering the pharmacokinetics of the parent drug itself.[12][13] This enhanced metabolic stability offers the potential for more consistent dopaminergic stimulation, which could translate to improved motor control and a reduction in long-term treatment complications for individuals with Parkinson's disease.[10] The data strongly supports the continued development of deuterated compounds as a valuable strategy in modern drug design.

References

- 1. A novel pathway for microbial metabolism of Levodopa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Khan Academy [khanacademy.org]

- 4. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. salamandra.net [salamandra.net]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Deuterium substitutions in the L-DOPA molecule improve its anti-akinetic potency without increasing dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Altered behavioural and neurochemical profile of L-DOPA following deuterium substitutions in the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics, metabolism and safety of deuterated L-DOPA (SD-1077)/carbidopa compared to L-DOPA/carbidopa following single oral dose administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of levodopa by chromatography-based methods in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Overview of Methods for L-Dopa Extraction and Analytical Determination in Plant Matrices | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. INNOVATIVE ANALYTICAL METHODS FOR THE EVALUATION OF L-DOPA LEVEL IN TYPICAL LEGUMES OF BASILICATA TO ASCERTAIN THEIR POTENTIAL USE AS ADJUVANTS IN THE TREATMENT OF PARKINSON'S DISEASE [iris.unibas.it]

- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]

An In-depth Technical Guide to the Research Applications of DL-Dopa-d6 and L-Dopa-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of two deuterated forms of L-Dopa, DL-Dopa-d6 and L-Dopa-d3, in scientific research. While both are isotopically labeled analogues of L-Dopa, their primary applications in the research and development landscape are distinct. This document will delve into their core uses, supported by quantitative data, detailed experimental methodologies, and visual diagrams to elucidate key processes.

Introduction: The Significance of Deuterated L-Dopa

L-3,4-dihydroxyphenylalanine (L-Dopa) is the gold standard for treating the motor symptoms of Parkinson's disease.[1] It acts as a metabolic precursor to dopamine, capable of crossing the blood-brain barrier to replenish depleted dopamine levels in the brain.[2] Deuterium-labeled L-Dopa analogues, such as this compound and L-Dopa-d3, are powerful tools in research, offering unique advantages for both bioanalytical quantification and therapeutic development.

L-Dopa-d3 , particularly α,β,β-D3-L-DOPA (also known as SD-1077), has been extensively investigated for its potential to improve Parkinson's disease therapy. The substitution of hydrogen with deuterium at the α and β carbons of the L-Dopa molecule introduces a kinetic isotope effect. This effect slows down the enzymatic degradation of the resulting deuterated dopamine by monoamine oxidase (MAO) and dopamine β-hydroxylase (DβH).[3][4] This leads to a prolonged half-life of dopamine in the brain, offering the potential for more stable dopaminergic stimulation and a reduction in motor complications like dyskinesia.[4][5]

This compound , on the other hand, is primarily utilized as an internal standard in analytical chemistry.[6] The higher degree of deuteration provides a significant mass shift, making it an ideal tool for accurate quantification of L-Dopa in biological matrices using mass spectrometry-based methods.[6] The "DL" designation indicates a racemic mixture of both D- and L-isomers. While the D-isomer is biologically inactive in the context of dopamine replacement, its presence in an internal standard is often acceptable for analytical purposes, especially when chromatographic separation of the enantiomers is not required.

Comparative Applications in Research

The research applications of L-Dopa-d3 and this compound are fundamentally different, as summarized below:

| Feature | L-Dopa-d3 (α,β,β-D3-L-DOPA / SD-1077) | This compound |

| Primary Application | Therapeutic drug candidate; Pharmacokinetic/pharmacodynamic (PK/PD) studies. | Internal standard for bioanalytical quantification.[6] |

| Key Advantage | Kinetic isotope effect slows dopamine metabolism, prolonging its effect.[3][4] | Provides a distinct mass difference for accurate quantification of L-Dopa by mass spectrometry.[6] |

| Isomeric Form | Enantiomerically pure L-isomer. | Racemic mixture of D- and L-isomers. |

| Research Focus | Investigating improved therapeutic strategies for Parkinson's disease, reducing motor fluctuations and dyskinesia.[4][5] | Ensuring accuracy and precision in the measurement of L-Dopa concentrations in various biological samples. |

Quantitative Data: Pharmacokinetics of Deuterated L-Dopa

Clinical studies have been conducted on a triply deuterated L-Dopa compound, SD-1077, providing valuable pharmacokinetic data in comparison to standard L-Dopa.

Table 1: Comparative Pharmacokinetics of SD-1077 (L-Dopa-d3) vs. L-Dopa in Healthy Subjects [3]

| Parameter | SD-1077/Carbidopa | L-Dopa/Carbidopa | Geometric Least Squares Mean Ratio (90% CI) |

| L-Dopa Cmax | - | - | 88.4 (75.9–103.1) |

| L-Dopa AUC0–t | - | - | 89.5 (84.1–95.3) |

| L-Dopa AUC0–inf | - | - | 89.6 (84.2–95.4) |

| Dopamine Cmax | Higher | Lower | 1.8 (1.45–2.24) |

| Dopamine AUC0–t | Higher | Lower | 2.06 (1.68–2.52) |

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data indicates that while the systemic exposure to the parent drug is similar, the exposure to its active metabolite, dopamine, is significantly higher with the deuterated form due to slower metabolism.

Experimental Protocols

In Vivo Microdialysis for Assessing Dopamine Output (using L-Dopa-d3)

This protocol is based on methodologies used in preclinical studies to evaluate the effect of L-Dopa-d3 on dopamine metabolism in the brain of animal models of Parkinson's disease.[4]

Objective: To measure and compare the extracellular levels of dopamine and its metabolites in the striatum of 6-hydroxydopamine (6-OHDA)-lesioned rats following administration of L-Dopa or L-Dopa-d3.

Methodology:

-

Animal Model: 6-OHDA-lesioned rats are used as a well-established animal model of Parkinson's disease.

-

Microdialysis Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of the anesthetized rat.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Drug Administration: L-Dopa or L-Dopa-d3 (often in combination with a peripheral decarboxylase inhibitor like benserazide) is administered to the animals.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.

-

Neurochemical Analysis: The collected dialysate samples are analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ED) or by LC-MS/MS to quantify the concentrations of dopamine, DOPAC (3,4-dihydroxyphenylacetic acid), and HVA (homovanillic acid).

-

Data Analysis: The changes in extracellular dopamine and metabolite levels over time are plotted and compared between the L-Dopa and L-Dopa-d3 treated groups.

Quantification of L-Dopa in Human Plasma using LC-MS/MS (with this compound as Internal Standard)

This protocol outlines a general procedure for the quantitative analysis of L-Dopa in plasma samples, a crucial aspect of clinical trials and therapeutic drug monitoring.

Objective: To accurately determine the concentration of L-Dopa in human plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.

-

Add a protein precipitating agent (e.g., acetonitrile or methanol) to the plasma sample.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared sample onto a suitable HPLC or UHPLC column (e.g., a C18 or HILIC column) to separate L-Dopa from other plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in the multiple reaction monitoring (MRM) mode.

-

MRM Transitions:

-

For L-Dopa: Monitor the transition of the parent ion (e.g., m/z 198) to a specific product ion (e.g., m/z 152).[7]

-

For this compound (Internal Standard): Monitor the transition of its parent ion (e.g., m/z 204) to a corresponding product ion.

-

-

-

-

Quantification:

-

A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of L-Dopa and a fixed concentration of the this compound internal standard.

-

The concentration of L-Dopa in the unknown plasma samples is determined by calculating the ratio of the peak area of L-Dopa to the peak area of the this compound internal standard and comparing this ratio to the calibration curve.

-

Visualization of Pathways and Workflows

Metabolic Pathway of L-Dopa and the Influence of L-Dopa-d3

Caption: Metabolic pathway of L-Dopa and the impact of L-Dopa-d3.

Experimental Workflow for LC-MS/MS Quantification of L-Dopa

Caption: Workflow for L-Dopa quantification using LC-MS/MS.

Conclusion

This compound and L-Dopa-d3 are invaluable tools in the field of neuroscience and drug development, each serving a distinct yet crucial purpose. L-Dopa-d3, through the kinetic isotope effect, offers a promising avenue for improving the therapeutic efficacy of L-Dopa in Parkinson's disease by providing a more sustained release of dopamine in the brain. In contrast, this compound serves as a robust internal standard, enabling the precise and accurate quantification of L-Dopa in biological matrices, which is fundamental for both preclinical and clinical research. Understanding the specific applications and methodologies associated with each of these deuterated compounds is essential for researchers and scientists working to advance our understanding and treatment of neurological disorders.

References

- 1. The simple and rapid quantification method for L-3,4-dihydroxyphenylalanine (L-DOPA) from plant sprout using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levodopa: History and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium-substituted L-DOPA displays increased behavioral potency and dopamine output in an animal model of Parkinson's disease: comparison with the effects produced by L-DOPA and an MAO-B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium substitutions in the L-DOPA molecule improve its anti-akinetic potency without increasing dyskinesias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. oaji.net [oaji.net]

An In-depth Technical Guide to the Biological Function of DOPA Isomers and Their Deuterated Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological functions of L-3,4-dihydroxyphenylalanine (L-DOPA) and D-3,4-dihydroxyphenylalanine (D-DOPA), along with their deuterated counterparts. L-DOPA remains the gold-standard treatment for Parkinson's disease, acting as a metabolic precursor to dopamine to replenish depleted stores in the brain. Its isomer, D-DOPA, is generally considered biologically inert but can undergo chiral inversion to L-DOPA, thereby exerting an indirect and delayed dopaminergic effect. The deuteration of L-DOPA represents a strategic approach to improve its pharmacokinetic profile by attenuating its metabolic breakdown, leading to more sustained dopamine delivery. This guide delves into the mechanisms of action, pharmacokinetics, and the intricate signaling pathways modulated by these compounds. Detailed experimental protocols for preclinical assessment and quantitative data are presented to facilitate further research and development in this area.

Introduction

The discovery of dopamine deficiency in the striatum of Parkinson's disease patients revolutionized the treatment of this neurodegenerative disorder. The subsequent introduction of L-DOPA, the metabolic precursor of dopamine, provided a powerful therapeutic tool to alleviate the motor symptoms of the disease.[1] L-DOPA's ability to cross the blood-brain barrier, where it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), forms the cornerstone of its therapeutic efficacy.[2][3]

However, the long-term use of L-DOPA is often complicated by the emergence of motor fluctuations and debilitating dyskinesias, which are thought to be related to the pulsatile stimulation of dopamine receptors resulting from the short half-life of L-DOPA.[4] This has spurred research into novel formulations and derivatives of L-DOPA, including its deuterated forms, to provide more continuous dopaminergic stimulation.

This guide will explore the biological functions of the two stereoisomers of DOPA, L-DOPA and D-DOPA, and the therapeutic rationale and impact of deuteration on L-DOPA's biological activity.

Biological Function of DOPA Isomers

L-DOPA: The Dopamine Precursor

L-DOPA is the naturally occurring isomer and the immediate precursor in the biosynthesis of dopamine.[5] Administered exogenously, L-DOPA is transported across the blood-brain barrier via the large neutral amino acid transporter.[3] In the brain, it is rapidly decarboxylated to dopamine by AADC, primarily within dopaminergic neurons, thus replenishing the depleted dopamine levels in Parkinson's disease.[2] The newly synthesized dopamine is then packaged into synaptic vesicles and released into the synaptic cleft to stimulate dopamine receptors.

D-DOPA: An Indirectly Acting Isomer

In contrast to L-DOPA, D-DOPA is not a direct precursor to dopamine in the canonical biosynthetic pathway. Early research suggested it was biologically inactive. However, subsequent studies have shown that D-DOPA can be converted to dopamine in the brain, albeit with a delayed onset and lower potency compared to L-DOPA.[6] This conversion is a two-step process involving oxidative deamination of D-DOPA to its α-keto acid, 3,4-dihydroxyphenylpyruvic acid (DHPPA), by D-amino acid oxidase, followed by transamination of DHPPA to L-DOPA.[7] This chiral inversion explains the observed dopaminergic effects of D-DOPA administration.

Deuterated DOPA: A Strategy to Enhance Pharmacokinetics

The therapeutic benefit of L-DOPA is limited by its rapid peripheral metabolism, primarily by AADC and catechol-O-methyltransferase (COMT), leading to a short plasma half-life.[4] Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed to slow down the rate of metabolic reactions. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect that can reduce the rate of enzymatic cleavage.

In the context of L-DOPA, selective deuteration at sites susceptible to enzymatic attack is intended to slow its metabolism, thereby prolonging its plasma half-life and providing more stable dopamine levels in the brain. This, in turn, is hypothesized to reduce the pulsatile stimulation of dopamine receptors and potentially mitigate the development of motor complications. While the primary focus has been on deuterated L-DOPA, the concept could theoretically be applied to D-DOPA, although no significant research has been published in this area.

Quantitative Data

The following tables summarize the available quantitative data for L-DOPA, D-DOPA, and a deuterated form of L-DOPA (SD-1077). A significant data gap exists for the pharmacokinetics and receptor binding affinities of D-DOPA and its deuterated forms.

Table 1: Comparative Pharmacokinetics of DOPA Isomers and Deuterated L-DOPA

| Compound | Species | Dose and Route | Cmax | Tmax | AUC | Oral Bioavailability (%) | Reference |

| L-DOPA | Human | 150 mg, oral (with Carbidopa) | Not explicitly stated, used as reference | Not explicitly stated, used as reference | Not explicitly stated, used as reference | ~30% (with AADC inhibitor) | [8][9] |

| Rat | 80 mg/kg, oral | ~1.5 µg/mL | ~0.5 hr | ~1.5 µghr/mL | Not Reported | [10] | |

| D-DOPA | Mouse | 50 mg/kg, oral | 84.3 nmol/mL (at 30 min) | Not a full time course | Not Reported | Not Reported | [11] |

| Mouse | 50 mg/kg, oral | 99.0 nmol/mL | 15 min | 72.7 nmolh/mL | 47.7% | [11] | |

| Mouse | 10 mg/kg, IV | 61.1 nmol/mL | 5 min | 30.5 nmol*h/mL | - | [11] | |

| Deuterated L-DOPA (SD-1077) | Human | 150 mg, oral (with Carbidopa) | GMR vs L-DOPA: 88.4% | Not significantly different from L-DOPA | GMR vs L-DOPA: 89.5% | Not Reported | [8] |

GMR: Geometric Mean Ratio

Table 2: Comparative Efficacy of DOPA Isomers in a Rodent Model of Parkinson's Disease

| Compound | Animal Model | Behavioral Test | Outcome | Reference |

| L-DOPA | 6-OHDA-lesioned rat | Turning Behavior | Reference for maximal turning | [6][12] |

| D-DOPA | 6-OHDA-lesioned rat | Turning Behavior | Delayed onset (10-20 min); ~40% less total turning compared to L-DOPA | [12] |

| Deuterated L-DOPA | Not directly compared in the same study | Not applicable | Not applicable |

Table 3: Dopamine Receptor Binding Affinities

| Compound | Receptor | Binding Assay | Ki (nM) | Reference |

| Dopamine (metabolite of L/D-DOPA) | D1 | Radioligand competition | ~100-1000 | [13] |

| D2 | Radioligand competition | ~10-100 | [14] | |

| D3 | Radioligand competition | ~1-10 | [14] | |

| L-DOPA | D2 | Not a direct high-affinity ligand | Not Applicable | |

| D-DOPA | D1, D2, D3 | No published data available; presumed to have no significant affinity. | Not Applicable |

Signaling Pathways

The therapeutic and adverse effects of L-DOPA are mediated through the activation of dopamine receptors, which triggers a cascade of intracellular signaling events. The most implicated pathways involve the D1 and D2 receptors, which are G-protein coupled receptors that respectively stimulate and inhibit the production of cyclic AMP (cAMP).

The L-DOPA-induced ERK Signaling Pathway

In the dopamine-depleted striatum, L-DOPA administration leads to a supersensitive response of the D1 receptor-mediated signaling cascade. This results in the robust activation of the Extracellular signal-Regulated Kinase (ERK) pathway.

Caption: L-DOPA-induced ERK signaling cascade.

This pathway is crucial for synaptic plasticity but its overactivation is strongly associated with the development of L-DOPA-induced dyskinesia.[15][16]

The L-DOPA-induced mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is another critical downstream effector of L-DOPA-induced D1 receptor stimulation. The mTOR complex 1 (mTORC1) plays a key role in regulating protein synthesis and cell growth.

References

- 1. Animal behavioural test - Sensory motor function - Cylinder test (Limb asymmetry use) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmacokinetic and pharmacodynamic studies of L-dopa in rats. II. Effect of L-dopa on dopamine and dopamine metabolite concentration in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Video: A Novel Approach to Assess Motor Outcome of Deep Brain Stimulation Effects in the Hemiparkinsonian Rat: Staircase and Cylinder Test [jove.com]

- 6. D-dopa and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. D-dopa is unidirectionally converted to L-dopa by D-amino acid oxidase, followed by dopa transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics, metabolism and safety of deuterated L-DOPA (SD-1077)/carbidopa compared to L-DOPA/carbidopa following single oral dose administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. D-DOPA Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elevated striatal dopamine levels following administration of D-DOPA and its alpha-keto acid metabolite DHPPA: behavioral and physiological studies in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DOT Language | Graphviz [graphviz.org]

- 15. L-DOPA activates ERK signaling and phosphorylates histone H3 in the striatonigral medium spiny neurons of hemiparkinsonian mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Distinct changes in cAMP and extracellular signal-regulated protein kinase signalling in L-DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of DL-Dopa-d6 as a Precursor in Dopamine Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of DL-Dopa-d6, a stable isotope-labeled analog of Dopa, in the study of dopamine metabolism. While specific research utilizing this compound as a metabolic precursor is limited, this guide draws upon extensive studies of other deuterated forms of L-Dopa, such as L-Dopa-d3, to elucidate the principles, methodologies, and expected outcomes of using such tracers. This document will detail the metabolic pathways, experimental protocols, and data analysis techniques relevant to the use of this compound in neuroscience and drug development.

Introduction to Deuterated Dopa in Dopamine Research

Dopamine is a critical neurotransmitter implicated in a wide range of physiological and pathological processes, including motor control, motivation, and neurodegenerative disorders like Parkinson's disease. The study of its synthesis, release, and catabolism is fundamental to understanding brain function and developing effective therapeutics.

Stable isotope-labeled compounds, such as this compound, serve as powerful tools for tracing the metabolic fate of parent molecules in vivo and in vitro. The incorporation of deuterium, a heavy isotope of hydrogen, allows for the differentiation of the administered compound and its metabolites from their endogenous counterparts using mass spectrometry. This enables precise quantification of metabolic flux and turnover. While L-Dopa is the direct precursor to dopamine, the racemic mixture DL-Dopa provides a tool to investigate the metabolic pathways of both stereoisomers.[1]

The Metabolic Pathway of DL-Dopa

The primary therapeutic and physiological relevance of Dopa lies in its conversion to dopamine. This process, along with subsequent degradation, involves several key enzymatic steps. The use of this compound allows for the tracing of these transformations.

The L-isomer of Dopa (L-Dopa) is transported across the blood-brain barrier and into dopaminergic neurons.[2] Inside the neuron, it is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.[3] This newly synthesized dopamine is then either packaged into synaptic vesicles for release or metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[4]

The D-isomer of Dopa (D-Dopa) is not a direct precursor for dopamine synthesis in the same manner as L-Dopa. However, studies have shown that D-Dopa can be converted to dopamine in the brain, although the onset of its effects is delayed compared to L-Dopa.[1] This conversion is thought to occur via transamination to 3,4-dihydroxyphenylpyruvic acid, which can then be transaminated to form L-Dopa and subsequently dopamine.[1]

The deuteration of Dopa, particularly at the alpha and beta carbons of the side chain, introduces a "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of enzymatic reactions that involve the cleavage of this bond. In the case of deuterated dopamine formed from deuterated Dopa, its degradation by MAO is attenuated, leading to a longer half-life.[4][5]

Below is a diagram illustrating the metabolic fate of this compound.

Quantitative Data from Deuterated L-Dopa Studies

Table 1: Pharmacokinetic Parameters of L-Dopa-d3 vs. L-Dopa [5]

| Parameter | L-Dopa-d3 (SD-1077) | L-Dopa | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | 1350 | 1520 | 88.4 (75.9–103.1) |

| AUC0–t (ng·h/mL) | 2120 | 2370 | 89.5 (84.1–95.3) |

| AUC0–inf (ng·h/mL) | 2130 | 2380 | 89.6 (84.2–95.4) |

Table 2: Pharmacokinetic Parameters of Dopamine and its Metabolites after L-Dopa-d3 vs. L-Dopa Administration [5]

| Analyte | Parameter | L-Dopa-d3 (SD-1077) | L-Dopa | Geometric Mean Ratio (90% CI) |

| Dopamine | Cmax (ng/mL) | 0.81 | 0.45 | 180.0 (145.2–223.2) |

| AUC0–t (ng·h/mL) | 1.81 | 0.88 | 205.7 (168.1–251.7) | |

| DOPAC | Cmax (ng/mL) | 2.53 | 2.76 | 91.7 (79.2–106.1) |

| AUC0–t (ng·h/mL) | 9.76 | 10.9 | 89.5 (81.6–98.2) | |

| 3-MT | Cmax (ng/mL) | 0.44 | 0.33 | 133.3 (113.8–156.2) |

| AUC0–t (ng·h/mL) | 2.49 | 1.50 | 166.0 (142.4–193.4) | |

| HVA | Cmax (ng/mL) | 70.0 | 69.3 | 101.0 (92.9–109.8) |

| AUC0–t (ng·h/mL) | 511 | 480 | 106.5 (101.4–111.8) | |

| 3-OMD | Cmax (ng/mL) | 258 | 217 | 118.9 (114.8–123.1) |

| AUC0–t (ng·h/mL) | 2400 | 1830 | 131.1 (126.6–135.8) |

Data are presented as geometric means. Cmax: Maximum plasma concentration; AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0–inf: Area under the plasma concentration-time curve from time zero to infinity. DOPAC: 3,4-Dihydroxyphenylacetic acid; 3-MT: 3-Methoxytyramine; HVA: Homovanillic acid; 3-OMD: 3-O-Methyldopa.

These data demonstrate that while the plasma exposure of deuterated L-Dopa is slightly lower than its non-deuterated counterpart, the resulting systemic exposure to dopamine is significantly higher, confirming the slower metabolic breakdown of deuterated dopamine.[5]

Experimental Protocols

The following sections detail generalized protocols for in vivo and analytical experiments using this compound as a tracer.

In Vivo Microdialysis

In vivo microdialysis is a widely used technique to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals.[5][6]

Objective: To measure the extracellular levels of this compound and its deuterated metabolites (dopamine-d5, DOPAC-d5, HVA-d5) in the striatum of a rat model of Parkinson's disease.

Materials:

-

This compound

-

Carbidopa (peripheral AADC inhibitor)

-

6-hydroxydopamine (6-OHDA) for creating the Parkinson's disease model

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane, 20 kDa cutoff)

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

LC-MS/MS system

Procedure:

-

Animal Model: Induce a unilateral lesion of the nigrostriatal pathway in rats by injecting 6-OHDA into the medial forebrain bundle.

-

Probe Implantation: Two to three weeks post-lesion, implant a microdialysis guide cannula targeting the striatum using a stereotaxic apparatus.

-

Microdialysis: The day after surgery, insert the microdialysis probe and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples for at least 60 minutes.

-

Drug Administration: Administer this compound (e.g., 4-8 mg/kg, i.p.) with carbidopa (e.g., 10 mg/kg, i.p.) to inhibit peripheral metabolism.

-

Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20 minutes) for several hours post-administration.

-

Sample Analysis: Analyze the dialysate samples for the concentrations of this compound and its deuterated metabolites using LC-MS/MS.

LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.[7]

Objective: To simultaneously quantify this compound, dopamine-d5, DOPAC-d5, and HVA-d5 in plasma or brain microdialysate.

Materials:

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

High-performance liquid chromatography (HPLC) system

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

Internal standards (e.g., commercially available deuterated analogs with a different number of deuterium atoms, or 13C-labeled analogs)

-

Sample preparation reagents (e.g., perchloric acid for protein precipitation)

Procedure:

-

Sample Preparation: Precipitate proteins from plasma or microdialysate samples by adding a solution of perchloric acid containing the internal standards. Centrifuge and collect the supernatant.

-

Chromatographic Separation: Inject the supernatant onto the HPLC system. Use a gradient elution to separate the analytes of interest.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ESI mode with multiple reaction monitoring (MRM). Define specific precursor-to-product ion transitions for each analyte and internal standard.

-

Quantification: Construct calibration curves for each analyte using known concentrations of standards. Determine the concentrations of the analytes in the samples by comparing their peak area ratios to the internal standards against the calibration curves.

Table 3: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 204.1 | 158.1 |

| Dopamine-d5 | 159.1 | 142.1 |

| DOPAC-d5 | 174.1 | 128.1 |

| HVA-d5 | 188.1 | 142.1 |

| L-Dopa-d3 (IS) | 201.1 | 155.1 |

| Dopamine-d4 (IS) | 158.1 | 141.1 |

Note: The exact m/z values may vary depending on the specific deuteration pattern of the compounds and the adducts formed during ionization.

Conclusion

This compound is a valuable tool for investigating the intricacies of dopamine metabolism. By leveraging the principles of stable isotope tracing and the kinetic isotope effect, researchers can gain a deeper understanding of dopamine synthesis, turnover, and catabolism in both healthy and diseased states. The experimental protocols and data presented in this guide, primarily derived from studies on L-Dopa-d3, provide a strong foundation for designing and interpreting studies using this compound. While its primary application may be as an internal standard for mass spectrometry, its potential as a metabolic precursor warrants further investigation to fully characterize its pharmacokinetic and pharmacodynamic properties. Such studies will be instrumental in the ongoing development of novel therapeutic strategies for dopamine-related disorders.

References

- 1. D-dopa and L-dopa similarly elevate brain dopamine and produce turning behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Levodopa: History and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Presynaptic effects of L-DOPA and their possible role in dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, metabolism and safety of deuterated L-DOPA (SD-1077)/carbidopa compared to L-DOPA/carbidopa following single oral dose administration in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monitoring of the deuterated and nondeuterated forms of levodopa and five metabolites in plasma and urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating Catecholamine Pathways with DL-Dopa-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of DL-Dopa-d6, a stable isotope-labeled compound, in the investigation of catecholamine pathways. The use of deuterated L-DOPA serves as a powerful tool in neuroscience and pharmacology to trace the metabolic fate of L-Dopa, a crucial precursor to the neurotransmitter dopamine, and to elucidate the pharmacokinetics of potential new therapeutic agents. This document outlines the core biochemical pathways, detailed experimental protocols for in vivo studies, and presents quantitative data from relevant research.

Introduction to Catecholamine Pathways and the Role of L-Dopa

Catecholamines, including dopamine, norepinephrine, and epinephrine, are a class of neurotransmitters and hormones that play critical roles in the central nervous system and peripheral tissues, regulating functions such as mood, attention, and motor control.[1][2] The biosynthesis of these crucial signaling molecules begins with the amino acid L-tyrosine, which is converted to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase.[1][3][4] L-DOPA is then rapidly decarboxylated to form dopamine.[1][4] In specific neurons, dopamine can be further converted to norepinephrine and subsequently to epinephrine.[1][3]

L-DOPA is the gold standard for treating Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons.[5] Unlike dopamine, L-DOPA can cross the blood-brain barrier and be converted into dopamine in the brain, thereby replenishing the depleted neurotransmitter.[6]

The Utility of this compound in Research

Stable isotope-labeled compounds, such as this compound, are invaluable tools in drug development and metabolic research.[6] By replacing hydrogen atoms with their heavier isotope, deuterium, the mass of the molecule is increased. This mass difference allows for the differentiation of the administered labeled compound and its metabolites from their endogenous, unlabeled counterparts using mass spectrometry.[2][4]

This compound can be used as a tracer to:

-

Quantify the conversion of DOPA to dopamine and other downstream metabolites.[1]

-

Investigate the pharmacokinetics (absorption, distribution, metabolism, and excretion) of DOPA.[3]

-

Serve as an internal standard for the accurate quantification of unlabeled L-DOPA in biological samples.[2]

Deuteration can sometimes alter the metabolic profile of a drug, a concept known as the "deuterium kinetic isotope effect." This can potentially lead to a slower breakdown of the molecule, which may offer therapeutic advantages.[3]

Catecholamine Biosynthesis and Metabolism Pathway

The metabolic journey from L-tyrosine to the final catecholamine products and their subsequent breakdown is a well-defined pathway involving several key enzymes. The administration of this compound allows researchers to trace the progression of the labeled molecule through this pathway.

Figure 1: Catecholamine biosynthesis and metabolism pathway, highlighting the introduction of exogenous this compound.

Quantitative Data Presentation

The following tables summarize pharmacokinetic data from a clinical study comparing a deuterated L-DOPA precursor (SD-1077) with standard L-DOPA in healthy volunteers.[3] Both were administered with carbidopa, an inhibitor of DOPA decarboxylase that reduces the peripheral metabolism of L-DOPA.[3] This data illustrates the quantitative insights that can be gained from such studies.

Table 1: Pharmacokinetic Parameters of Deuterated L-DOPA (SD-1077) vs. L-DOPA [3]

| Parameter | Deuterated L-DOPA (SD-1077) | L-DOPA | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | 1330 ± 446 | 1520 ± 565 | 88.4 (75.9–103.1) |

| AUC0–t (ng·h/mL) | 2690 ± 572 | 3020 ± 660 | 89.5 (84.1–95.3) |

| AUC0–inf (ng·h/mL) | 2710 ± 573 | 3040 ± 663 | 89.6 (84.2–95.4) |

| t½ (h) | 1.3 ± 0.3 | 1.4 ± 0.3 | N/A |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Dopamine Metabolites [3]

| Parameter | From Deuterated L-DOPA | From L-DOPA | Geometric Mean Ratio (90% CI) |

| Dopamine Cmax (ng/mL) | 0.81 ± 0.54 | 0.44 ± 0.28 | 180 (145–224) |

| Dopamine AUC0–t (ng·h/mL) | 1.13 ± 0.69 | 0.54 ± 0.31 | 206 (168–252) |

Data are presented as mean ± standard deviation.

These results show that while the systemic exposure to the deuterated L-DOPA was comparable to that of L-DOPA, the resulting systemic exposure to its dopamine metabolite was significantly higher.[3] This suggests a slower metabolic breakdown of the deuterated dopamine by enzymes like monoamine oxidase (MAO).[3]

Experimental Protocols

The following provides a generalized, detailed methodology for an in vivo study investigating catecholamine pathways using this compound in a preclinical model, such as a mouse or rat.

Animal Preparation and Dosing

-

Animal Model: Select an appropriate animal model (e.g., adult male Wistar rats).

-